molecular formula C18H17NO5 B13727250 (E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid

(E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid

Cat. No.: B13727250
M. Wt: 327.3 g/mol
InChI Key: CUXSXIZNONCTII-BQYQJAHWSA-N
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Description

(E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid is an organic compound that belongs to the class of amides It is characterized by the presence of a benzoic acid moiety linked to an acrylamide group, which is further substituted with a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid typically involves the following steps:

    Preparation of 3,5-dimethoxybenzaldehyde: This can be synthesized from 3,5-dimethoxytoluene through oxidation.

    Formation of (E)-3-(3,5-dimethoxyphenyl)acrylic acid: This is achieved by a Knoevenagel condensation reaction between 3,5-dimethoxybenzaldehyde and malonic acid in the presence of a base such as piperidine.

    Synthesis of this compound: The final step involves the reaction of (E)-3-(3,5-dimethoxyphenyl)acrylic acid with 2-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are used.

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: Formation of (E)-2-(3-(3,5-dimethoxyphenyl)ethylamido)benzoic acid.

    Substitution: Formation of nitro or bromo derivatives of the compound.

Scientific Research Applications

(E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with similar structural features.

    2,3-dimethoxybenzoic acid derivatives:

Uniqueness

(E)-2-(3-(3,5-dimethoxyphenyl)acrylamido)benzoic acid is unique due to its specific substitution pattern and the presence of both acrylamide and benzoic acid moieties. This combination of functional groups provides it with distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

2-[[(E)-3-(3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C18H17NO5/c1-23-13-9-12(10-14(11-13)24-2)7-8-17(20)19-16-6-4-3-5-15(16)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b8-7+

InChI Key

CUXSXIZNONCTII-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC

Origin of Product

United States

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